molecular formula C15H16N2O4S B2680666 2-Methoxy-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-4-carboxamide CAS No. 2380195-85-5

2-Methoxy-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-4-carboxamide

Cat. No.: B2680666
CAS No.: 2380195-85-5
M. Wt: 320.36
InChI Key: BSBSITYTBCZBKI-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methoxy-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-4-carboxamide” is a chemical compound with the molecular formula C15H16N2O4S. It is a derivative of quinoline, a heterocyclic compound that has versatile applications in the fields of industrial and synthetic organic chemistry .


Synthesis Analysis

Quinoline, the core structure of this compound, has been synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of quinoline .


Molecular Structure Analysis

The molecular structure of “this compound” is derived from the quinoline scaffold. Quinoline is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinoline and its derivatives have been functionalized for biological and pharmaceutical activities through a wide range of synthesis protocols . The specific chemical reactions involving “this compound” are not explicitly mentioned in the available literature.

Scientific Research Applications

Structure-Activity Relationships

Research on related quinoline derivatives demonstrates significant advancements in understanding structure-activity relationships within various chemical compounds. For instance, Althuis et al. (1980) conducted a study on a series of 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives, revealing insights into antiallergy activity by evaluating substituent variations and their effects on potency and oral absorption, which could be relevant for further investigations into 2-Methoxy-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-4-carboxamide (Althuis et al., 1980).

Polymorphic Modifications

Shishkina et al. (2018) discovered two polymorphic modifications of a compound with strong diuretic properties, which shares a similar quinoline backbone to this compound. This study's findings on crystal packing and organization levels may offer a foundation for examining polymorphism in related compounds (Shishkina et al., 2018).

Synthesis Methodologies

The synthesis and evaluation of related compounds, such as the work by Imamoto et al. (2012) on rhodium-catalyzed asymmetric hydrogenation using rigid P-chiral phosphine ligands, demonstrate the potential for innovative synthetic routes. These methodologies could be applicable to the synthesis of this compound and similar compounds, facilitating the exploration of their biological activities and applications (Imamoto et al., 2012).

Future Directions

Quinoline and its derivatives have received considerable attention due to their broad spectrum of bioactivity. The recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs may pave the way for novel drug development . This opens a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .

Properties

IUPAC Name

2-methoxy-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-21-14-10-12(11-6-3-4-7-13(11)17-14)15(18)16-8-5-9-22(2,19)20/h3-7,9-10H,8H2,1-2H3,(H,16,18)/b9-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBSITYTBCZBKI-WEVVVXLNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC=C2C(=C1)C(=O)NCC=CS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC2=CC=CC=C2C(=C1)C(=O)NC/C=C/S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.